molecular formula C14H20Br2N2.ClH<br>C14H21Br2ClN2 B195416 ブロムヘキシン塩酸塩 CAS No. 611-75-6

ブロムヘキシン塩酸塩

カタログ番号: B195416
CAS番号: 611-75-6
分子量: 412.59 g/mol
InChIキー: UCDKONUHZNTQPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Profile

Bromhexine hydrochloride functions by enhancing mucus clearance in the respiratory tract. It acts as a secretolytic agent, increasing the production of serous mucus, which reduces the viscosity of sputum, facilitating easier expectoration. The pharmacokinetic properties include:

  • Bioavailability : 75–80%
  • Metabolism : Extensive hepatic metabolism
  • Elimination Half-life : Approximately 12 hours
  • Excretion : Primarily through urine .

Respiratory Disorders

Bromhexine is indicated for various respiratory conditions associated with thick mucus, such as:

  • Chronic obstructive pulmonary disease (COPD)
  • Asthma
  • Bronchitis
  • Cystic fibrosis

Its effectiveness in these conditions is attributed to its ability to reduce mucus viscosity and enhance mucociliary clearance, thereby improving respiratory function and patient comfort .

COVID-19 Treatment

Recent studies have explored the potential of bromhexine hydrochloride in treating COVID-19. An open-label randomized controlled pilot study indicated that bromhexine may benefit patients with mild to moderate COVID-19 by improving chest imaging results and reducing the need for oxygen therapy, although these findings were not statistically significant . The drug's mechanism involves inhibition of the transmembrane serine protease 2 receptor, which plays a crucial role in viral entry into cells .

Efficacy in COVID-19 Patients

A pilot study involving 18 patients with moderate COVID-19 tested bromhexine against a control group receiving standard treatment. The results suggested a trend towards improved outcomes in the bromhexine group regarding lung function and discharge rates within 20 days, emphasizing the need for larger-scale trials to confirm these findings .

Long-term Use in Chronic Conditions

Long-term studies have evaluated bromhexine's safety and efficacy in chronic respiratory conditions. A systematic review highlighted its role in managing symptoms related to chronic bronchitis and cystic fibrosis, demonstrating significant improvements in quality of life and respiratory function metrics over extended use .

Data Tables

The following table summarizes key studies on bromhexine hydrochloride:

Study ReferenceCondition TreatedSample SizeKey Findings
COVID-1918Improved lung imaging; reduced oxygen therapy needs
Chronic BronchitisVariesEnhanced quality of life; improved lung function
General Respiratory DisordersVariesEffective in reducing mucus viscosity; well-tolerated

作用機序

ブロムヘキシン塩酸塩は、粘液の粘度を低下させることで作用し、呼吸器系から粘液がより簡単に排出されるようになります。 それは直接ムコ多糖を解重合し、リソソーム酵素を放出し、抵抗性のある痰繊維のネットワークを分解します さらに、それは繊毛の活動を刺激し、粘液繊毛クリアランスを強化します .

類似の化合物:

独自性: ブロムヘキシン塩酸塩は、粘液の粘度を低下させ、繊毛の活動を刺激するという二重の作用を持つため、呼吸器系から粘液を効果的に排出することができます .

結論として、ブロムヘキシン塩酸塩は、医学および科学研究において重要な用途を持つ多用途な化合物です。その独自の特性により、呼吸器疾患の治療における重要な成分となっています。

準備方法

合成経路と反応条件: ブロムヘキシン塩酸塩の調製には、いくつかのステップが含まれます。

    無水酢酸とホウ酸の反応: トリアセチルホウ酸エステルを生成します。

    2-アミノ-3,5-ジブロモベンジルアルコールとトリアセチルホウ酸エステルの反応: 2-アミノ-3,5-ジブロモベンジルアルコールホウ素キレートを形成します。

    ホウ素キレートとN-メチルシクロヘキシルアミンの反応: N-(2-アミノ-3,5-ジブロモベンジル)-N-メチルシクロヘキシルアミン(ブロムヘキシン)を生成します。

    ブロムヘキシンと塩化水素の反応: 粗ブロムヘキシン塩酸塩が得られ、その後精製されます.

工業生産方法: 工業生産は、同様の合成経路に従いますが、より大規模に行われ、最終製品の純度と一貫性を保証します .

3. 化学反応の分析

反応の種類: ブロムヘキシン塩酸塩は、以下を含むさまざまな化学反応を起こします。

    酸化: 特定の条件下で酸化することができます。

    還元: 還元反応は、その官能基を修飾することができます。

    置換: 臭素原子の存在により、ハロゲン置換反応が一般的です。

一般的な試薬と条件:

    酸化剤: 過マンガン酸カリウムなど。

    還元剤: 水素化ホウ素ナトリウムなど。

    置換試薬: ハロゲン化剤など。

主要な生成物: これらの反応は、通常、官能基が修飾されたブロムヘキシン誘導体を生成し、これはさらなる製薬用途に使用することができます .

4. 科学研究への応用

ブロムヘキシン塩酸塩は、科学研究において幅広い用途があります。

化学反応の分析

Types of Reactions: Bromhexine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Halogen substitution reactions are common due to the presence of bromine atoms.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Like sodium borohydride.

    Substitution reagents: Including halogenating agents.

Major Products: The reactions typically yield derivatives of bromhexine with modified functional groups, which can be used for further pharmaceutical applications .

生物活性

Bromhexine hydrochloride is a widely used mucolytic agent known for its ability to enhance mucus clearance in respiratory diseases. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, particularly in the context of viral infections such as COVID-19.

Bromhexine hydrochloride acts primarily by modifying the rheological properties of mucus, thereby facilitating its clearance from the airways. The drug enhances the secretion of mucus components and stimulates ciliary activity. Key mechanisms include:

  • Mucolytic Activity : Bromhexine reduces mucus viscosity, allowing for easier expectoration.
  • Stimulation of Surfactant Production : It promotes the synthesis of pulmonary surfactant, which helps reduce surface tension in alveoli and aids in gas exchange.
  • Inhibition of Viral Entry : Recent studies have shown that bromhexine inhibits the transmembrane serine protease 2 (TMPRSS2), which is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells .

Pharmacokinetics

Bromhexine is well-absorbed after oral administration, with a bioavailability of approximately 22-27% due to extensive first-pass metabolism. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionRapid; linear pharmacokinetics
Volume of Distribution1209 ± 206 L (19 L/kg)
Protein Binding~95% bound to plasma proteins
Half-lifeApproximately 8 hours
MetabolismPrimarily hepatic

The drug crosses the blood-brain barrier and has higher concentrations in lung tissues compared to plasma .

Efficacy Against COVID-19

Recent studies have investigated bromhexine's role in treating COVID-19. A notable study indicated that prophylactic use of bromhexine was associated with a reduced incidence of symptomatic COVID-19 among medical staff . Another trial involving patients with mild-to-moderate COVID-19 demonstrated that bromhexine significantly reduced viral load compared to standard care alone .

Comparative Studies

Research comparing bromhexine with other mucolytics, such as N-acetylcysteine, showed that both drugs effectively reduced hospitalization rates and improved oxygen saturation levels in patients with respiratory conditions . The following table summarizes findings from various studies:

Study ReferencePopulationTreatment GroupOutcome MeasuresResults
Medical staffBromhexine prophylaxisSymptomatic COVID-19 incidenceReduced incidence (0/25 vs. 5/25; P = 0.02)
Hospitalized patientsBromhexine vs. ControlHospitalization ratesReduced rates and mortality (0% vs. 9.33%)
Mild-to-moderate COVID-19Bromhexine + SOCViral load reductionSignificant reduction in viral load (p < 0.05)

Case Studies

Several case studies have highlighted bromhexine's effectiveness in clinical settings:

  • Case Study on Chronic Bronchitis : Patients treated with bromhexine showed significant improvements in sputum viscosity and overall respiratory function after a regimen of 48 mg/day for 15 days .
  • COVID-19 Treatment Pilot Study : An open-label randomized controlled trial evaluated bromhexine's efficacy in patients with mild or moderate COVID-19, showing favorable outcomes in terms of symptom relief and viral load reduction .

特性

IUPAC Name

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDKONUHZNTQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3572-43-8 (Parent)
Record name Bromhexine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0045886
Record name Bromhexine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-75-6
Record name Bromhexine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromhexine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromhexine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromhexine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromhexine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMHEXINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2ZOM3Z8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Composition: bromhexine hydrochloride (0.16 g/100 ml), maltitol liquid (50 g), benzoic acid (0.13 g/100 ml), flavourings, water.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
maltitol
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromhexine hydrochloride
Reactant of Route 2
Reactant of Route 2
Bromhexine hydrochloride
Reactant of Route 3
Reactant of Route 3
Bromhexine hydrochloride
Reactant of Route 4
Reactant of Route 4
Bromhexine hydrochloride
Reactant of Route 5
Bromhexine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bromhexine hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of bromhexine hydrochloride?

A1: Bromhexine hydrochloride primarily acts as a mucolytic agent. It breaks down mucoproteins, which are key components of thick mucus secretions, thereby reducing mucus viscosity and facilitating expectoration [, , ]. [] [] []

Q2: Does bromhexine hydrochloride have any other notable targets in the body?

A2: Research suggests that bromhexine hydrochloride can inhibit Transmembrane Serine Protease 2 (TMPRSS2), an enzyme involved in viral entry into host cells []. This finding has sparked interest in its potential as a prophylactic or treatment option for viral infections like COVID-19 [, , ]. [] [] []

Q3: What is the molecular formula and weight of bromhexine hydrochloride?

A3: The molecular formula of bromhexine hydrochloride is C14H21Br2N2Cl, and its molecular weight is 412.6 g/mol.

Q4: Which analytical techniques are commonly used to characterize bromhexine hydrochloride?

A4: Several techniques are employed to characterize bromhexine hydrochloride, including:

  • High-Performance Liquid Chromatography (HPLC): Widely used for both qualitative and quantitative analysis of bromhexine hydrochloride in various matrices [, , , , , , , ]. [] [] [] [] [] [] [] []
  • Spectrophotometry: Used for quantitative analysis based on light absorption properties [, , ]. [] [] []
  • Spectroscopy: Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and X-ray Powder Diffraction (XRPD) are used to confirm structure, identify functional groups, and analyze crystal forms [, , , , ]. [] [] [] [] []
  • Differential Scanning Calorimetry (DSC): Provides information about thermal transitions and can be used to characterize solid-state properties []. []

Q5: How stable is bromhexine hydrochloride under different storage conditions?

A5: Bromhexine hydrochloride exhibits varying stability depending on factors like temperature, humidity, and formulation. Studies have investigated its stability in oral solutions, injections, and solid dispersions [, , ]. [] [] []

Q6: What strategies have been explored to enhance the stability of bromhexine hydrochloride formulations?

A6: Researchers have investigated various approaches to improve stability, including:

  • Addition of Antioxidants: Ascorbic acid and arginine have been added to glucose injections to enhance stability []. []
  • pH Adjustment: Using acidity regulators like tartaric acid or hydrochloric acid to maintain a specific pH range [, , , , ]. [] [] [] [] []
  • Inclusion Complexation: Forming inclusion complexes with cyclodextrins, like methylated β-cyclodextrin (MβCD), can improve solubility, dissolution rate, and potentially stability []. []
  • Freeze-Drying: Lyophilization has been employed to produce stable freeze-dried powder injections [, ]. [] []

Q7: What are the common pharmaceutical formulations of bromhexine hydrochloride?

A7: Bromhexine hydrochloride is available in various forms, including tablets, syrups, oral solutions, injections (liquid and powder), and formulations intended for inhalation [, , , , , , , , ]. [] [] [] [] [] [] [] [] []

Q8: How does the formulation of bromhexine hydrochloride affect its dissolution and solubility?

A8: Formulation plays a crucial role in dissolution and solubility:

  • Solid Dispersions: Preparing solid dispersions with polymers like PVP can significantly enhance the dissolution rate of bromhexine hydrochloride []. []
  • Inclusion Complexes: Complexes with cyclodextrins, such as MβCD, lead to improved solubility and faster dissolution, making the drug more readily available for absorption []. []

Q9: What are the key considerations for validating analytical methods for bromhexine hydrochloride?

A9: Method validation ensures accuracy, precision, and reliability:

  • Linearity: Demonstrating a linear relationship between drug concentration and instrument response over a defined range [, , , , , ]. [] [] [] [] [] []
  • Accuracy: Determining how close the measured values are to the true value, typically assessed through recovery studies [, , , , , ]. [] [] [] [] [] []
  • Precision: Evaluating the reproducibility of the method, often measured as relative standard deviation (RSD) [, , , , , ]. [] [] [] [] [] []
  • Specificity: Ensuring that the method selectively measures the target compound in the presence of other components in the sample matrix [, , , , , ]. [] [] [] [] [] []

Q10: What evidence supports the use of bromhexine hydrochloride in respiratory conditions?

A10: While primarily known as a mucolytic, studies have investigated its potential in specific conditions:

  • Chronic Obstructive Pulmonary Disease (COPD): Some research suggests that bromhexine hydrochloride might improve oxygen saturation and reduce respiratory rate in acute exacerbations of COPD []. []
  • Capillary Bronchitis: A study indicated that combining bromhexine hydrochloride with methylprednisolone might improve outcomes in children with capillary bronchitis, potentially by reducing inflammation and improving mucus clearance []. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。